molecular formula C23H43NO3 B14186935 1-(Hexadecanoylamino)cyclohexane-1-carboxylic acid CAS No. 873544-89-9

1-(Hexadecanoylamino)cyclohexane-1-carboxylic acid

Cat. No.: B14186935
CAS No.: 873544-89-9
M. Wt: 381.6 g/mol
InChI Key: DFOBICOJFDUNIT-UHFFFAOYSA-N
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Description

1-(Hexadecanoylamino)cyclohexane-1-carboxylic acid is an organic compound characterized by a cyclohexane ring substituted with a hexadecanoylamino group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Hexadecanoylamino)cyclohexane-1-carboxylic acid typically involves the following steps:

    Formation of Hexadecanoyl Chloride: Hexadecanoic acid is reacted with thionyl chloride to form hexadecanoyl chloride.

    Amidation Reaction: The hexadecanoyl chloride is then reacted with cyclohexylamine to form 1-(Hexadecanoylamino)cyclohexane.

    Carboxylation: The resulting compound is subjected to carboxylation to introduce the carboxylic acid group, yielding this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed.

Chemical Reactions Analysis

Types of Reactions: 1-(Hexadecanoylamino)cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide or carboxylic acid groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted amides or esters.

Scientific Research Applications

1-(Hexadecanoylamino)cyclohexane-1-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential role in biological systems, including as a ligand for receptors or enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Hexadecanoylamino)cyclohexane-1-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The specific pathways involved depend on the context of its application, such as its role in inhibiting microbial growth or reducing inflammation.

Comparison with Similar Compounds

  • 1-Cyclohexene-1-carboxylic acid
  • 1-Aminocyclohexanecarboxylic acid
  • Cyclohexanecarboxylic acid

Comparison: 1-(Hexadecanoylamino)cyclohexane-1-carboxylic acid is unique due to the presence of the long hexadecanoylamino chain, which imparts distinct physicochemical properties and potential biological activities. In contrast, similar compounds like 1-Cyclohexene-1-carboxylic acid and 1-Aminocyclohexanecarboxylic acid lack this long-chain substitution, resulting in different reactivity and applications.

Properties

CAS No.

873544-89-9

Molecular Formula

C23H43NO3

Molecular Weight

381.6 g/mol

IUPAC Name

1-(hexadecanoylamino)cyclohexane-1-carboxylic acid

InChI

InChI=1S/C23H43NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18-21(25)24-23(22(26)27)19-16-14-17-20-23/h2-20H2,1H3,(H,24,25)(H,26,27)

InChI Key

DFOBICOJFDUNIT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NC1(CCCCC1)C(=O)O

Origin of Product

United States

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